alpha-Tocotrienol alpha-Tocotrienol Form of vitamin E. Lipophilic antioxidant agent. Tocotrienol β, δ and γ analog. Induces apoptosis in cancer cells. Shows antitumor, neuroprotective and antioxidant effects in vivo. Orally active.
α-Tocotrienol is an antioxidant and a form of vitamin E that has been found in rice bran and has neuroprotective properties. It reduces cell death induced by hydrogen peroxide, paraquat, S-nitrocysteine, SIN-1, or L-buthionine-(S,R)-sulfoximine (BSO;) in rat striatal cultures when used at concentrations ranging from 0.1 to 10 µM. Cytosolic microinjection of α-tocotrienol prevents glutamate-induced cell death and phosphorylation of 12-lipoxygenase (12-LO) in HT4 neurons. It reduces glutamate-induced cytosolic and mitochondrial production of reactive oxygen species (ROS), accumulation of N-terminally truncated Bcl-xL (ΔN-Bcl-xL), and cell death in primary rat hippocampal neurons. α-Tocotrienol (50 mg/kg) reduces infarct size in a spontaneously hypertensive rat model of stroke induced by tandem right common carotid artery and middle cerebral artery occlusion.
(-)-alpha-Tocotrienol analytical standard provided with w/w absolute assay, to be used for quantitative titration.
α-Tocotrienol is one of the lipid-soluble isomers of the essential micronutrient vitamin E, which exhibits potent antioxidant performance in lipoproteins and polyunsaturated fatty acids by exerting efficient free radical scavenging action.
α-Tocotrienol is one of the isomers of vitamin E.
Alpha-Tocotrienol, also known as zeta1-tocopherol or α-tocotrienol, belongs to the class of organic compounds known as tocotrienols. These are vitamin E derivatives containing an unsaturated trimethyltrideca-3, 7, 11-trien-1-yl chain attached to the carbon C6 atom of a benzopyran ring system. The differ from tocopherols that contain a saturated trimethyltridecyl chain. Thus, Alpha-tocotrienol is considered to be a quinone lipid molecule. Alpha-Tocotrienol is considered to be a practically insoluble (in water) and relatively neutral molecule. Alpha-Tocotrienol has been primarily detected in blood. Within the cell, Alpha-tocotrienol is primarily located in the cytoplasm and membrane (predicted from logP).
Alpha-tocotrienol is a tocotrienol that is chroman-6-ol substituted by methyl groups at positions 2, 5, 7 and 8 and a farnesyl chain at position 2. It has been found in palm oil derived from Elaeis guineensis. It has a role as a neuroprotective agent and a plant metabolite. It is a tocotrienol and a vitamin E.
Brand Name: Vulcanchem
CAS No.: 58864-81-6
VCID: VC21344888
InChI: InChI=1S/C29H44O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h12,14,16,30H,9-11,13,15,17-19H2,1-8H3/b21-14+,22-16+/t29-/m1/s1
SMILES: CC1=C(C2=C(CCC(O2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C(=C1O)C)C
Molecular Formula: C29H44O2
Molecular Weight: 424.7 g/mol

alpha-Tocotrienol

CAS No.: 58864-81-6

Cat. No.: VC21344888

Molecular Formula: C29H44O2

Molecular Weight: 424.7 g/mol

* For research use only. Not for human or veterinary use.

alpha-Tocotrienol - 58864-81-6

CAS No. 58864-81-6
Molecular Formula C29H44O2
Molecular Weight 424.7 g/mol
IUPAC Name (2R)-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol
Standard InChI InChI=1S/C29H44O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h12,14,16,30H,9-11,13,15,17-19H2,1-8H3/b21-14+,22-16+/t29-/m1/s1
Standard InChI Key RZFHLOLGZPDCHJ-XZXLULOTSA-N
Isomeric SMILES CC1=C(C2=C(CC[C@@](O2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C(=C1O)C)C
SMILES CC1=C(C2=C(CCC(O2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C(=C1O)C)C
Canonical SMILES CC1=C(C2=C(CCC(O2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C(=C1O)C)C

Chemical Structure and Classification

Alpha-Tocotrienol, also known as α-tocotrienol or zeta1-tocopherol, belongs to the class of organic compounds known as tocotrienols, which are derivatives of vitamin E. It is characterized by an unsaturated trimethyltrideca-3,7,11-trien-1-yl chain attached to the carbon C6 atom of a benzopyran ring system . The compound has a chemical formula of C29H44O2 and an IUPAC name of (2R)-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl]-3,4-dihydro-2H-1-benzopyran-6-ol . Alpha-tocotrienol is a highly hydrophobic molecule with very low water solubility and exhibits relatively neutral pH characteristics .

Physical and Chemical Properties

The physical and chemical properties of alpha-tocotrienol influence its biological activity and pharmacokinetics. It has an average molecular weight of 424.6585 and a monoisotopic molecular weight of 424.334130652 . The compound's structure features a chromanol ring with methyl groups and a hydroxyl group that provides the antioxidant capabilities characteristic of vitamin E compounds. The presence of an unsaturated side chain with three double bonds distinguishes tocotrienols from tocopherols and contributes to their unique properties .

Comparison with Tocopherols

The vitamin E family is divided into two major groups: tocopherols and tocotrienols, with each having four isomers (alpha, beta, gamma, and delta) based on the number and position of methyl groups on their chromanol rings . While tocopherols have a saturated phytyl side chain attached to the chromanol ring, tocotrienols possess an unsaturated isoprenoid side chain with three double bonds . This structural difference significantly influences their biological properties and cellular interactions.

Alpha-tocotrienol, as the most methylated form among tocotrienols, demonstrates distinct pharmacological properties. Research has shown that tocotrienols generally have higher cellular uptake compared to tocopherols, with alpha-tocotrienol showing particularly notable absorption characteristics . This enhanced cellular uptake is attributed to differences in how these compounds interact with transport proteins, particularly serum albumin .

Time PointAlpha-Tocotrienol (TRF)Alpha-Tocopherol (TRF)Alpha-Tocopherol (α-T)
BaselineNot detected22.95 ± 1.26 μM23.38 ± 1.03 μM
Peak Time5 hours6 hours8 hours
Peak Conc.4.74 ± 1.69 μM30.13 ± 2.91 μM37.80 ± 3.59 μM

Data derived from supplementation studies

Cellular Uptake Mechanisms

The difference in cellular uptake between tocopherols and tocotrienols has been an area of significant research interest. Studies have demonstrated that the enhanced cellular uptake of tocotrienols, including alpha-tocotrienol, is influenced by their interaction with serum albumin . Through fluorescence quenching studies and molecular docking analyses, researchers have confirmed that vitamin E compounds bind to bovine serum albumin (BSA), with tocotrienols showing higher binding affinity than tocopherols .

The molecular basis for this differential binding appears to be the Van der Waals interactions between the side chains of these compounds and albumin. The unsaturated side chain of alpha-tocotrienol provides more flexible conformations and potentially stronger interactions with the binding pockets of albumin compared to the saturated side chain of alpha-tocopherol . This enhanced albumin binding may facilitate more efficient cellular delivery of alpha-tocotrienol.

Therapeutic Applications

Anti-cancer Properties

Alpha-tocotrienol and other tocotrienols have demonstrated promising anti-cancer potential. Research indicates that tocotrienols are more potent than tocopherols in specifically targeting cancerous cells while sparing non-cancerous cells . This selective targeting is attributed to the combination of the methylated chroman ring structure (fully methylated in alpha-tocotrienol) and the isoprenoid tail, which together evoke specific responses in terms of bioavailability and transformation .

Several studies have shown that tocotrienols, particularly gamma and delta isoforms but also including alpha-tocotrienol, can mediate cell death in various cancer cell lines, including those derived from cervical, lung, breast, colon, liver, skin, prostate, blood, pancreas, gastric, and brain tissues . The specificity of tocotrienols in targeting cancer cells makes them potentially valuable as anti-neoplastic compounds with fewer side effects compared to conventional therapies that cause non-specific cellular destruction .

Combination Therapy Approaches

Current clinical trials are investigating the efficacy of tocotrienols, including alpha-tocotrienol, in combination with conventional chemotherapeutic agents. For example, gamma-tocotrienol has been studied in combination with docetaxel, cyclophosphamide, epirubicin, erlotinib, or ertuzumab in breast cancer patients . Additionally, trials are ongoing for non-small cell lung carcinoma using delta-tocotrienol with standard chemotherapy, and for ovarian carcinoma using tocotrienol synergized with bevacizumab .

These combination approaches may enhance the efficacy of conventional cancer treatments while potentially reducing their side effects. One clinical trial is specifically examining how tocotrienols might ameliorate the adverse effects of the FOLFOXIRI chemotherapy regimen (5-fluorouracil, oxaliplatin, and irinotecan) .

Anti-inflammatory and Antioxidant Effects

A systematic review and meta-analysis of randomized controlled trials has shown that tocotrienol supplementation significantly reduces C-reactive protein levels, an important marker of inflammation . The weighted mean difference was -0.52 mg/L (95% CI: -0.73, -0.32), indicating a consistent anti-inflammatory effect across studies .

Current Research and Clinical Trials

Multiple clinical trials are currently investigating the therapeutic potential of tocotrienols, including alpha-tocotrienol. One notable study is a single-centre, randomized, parallel, double-blinded, placebo-controlled clinical trial examining the effects of different doses of tocotrienol-rich fraction (TRF) on immune response . The study involves healthy volunteers randomly assigned to receive 400 mg, 200 mg, 100 mg, 50 mg of TRF, or placebo daily, followed by influenza vaccination after four weeks .

This trial aims to measure primary outcomes including antibody levels to influenza, blood leucocyte profile, and cytokine production, with secondary outcomes focusing on correlations between plasma vitamin E levels and immune responses, plasma proteins, and gene expression patterns . Such research will provide valuable insights into the immunomodulatory effects of tocotrienols, including alpha-tocotrienol, and may establish optimal dosing regimens for enhancing immune function.

Gene Regulation and Signaling Pathways

Research has revealed that tocotrienol-rich fractions containing alpha-tocotrienol can modulate multiple gene expression pathways. When treatment with TRF was continued for three months, it produced upregulation of genes involved in cell division, transcription, G protein-coupled receptor signaling, multicellular organismal growth, protein kinase activity, cell surface receptor signaling, and response to glucocorticoids, while downregulating aging-related genes .

After six months of TRF treatment, researchers observed downregulation of G-protein coupled receptor signaling, phosphoinositide and integrin-mediated signaling, apoptotic processes, cell-cell signaling, extracellular signal-regulated protein kinase 1 and 2 (ERK1 and ERK2) signaling cascade, and cell surface receptor signaling, while stimulating multicellular organismal growth . These findings illustrate the complex regulatory effects of tocotrienols on cellular processes and gene expression.

Dietary Sources and Supplementation

While tocopherols are widely distributed in lipid-rich plant products and common vegetable oils, tocotrienols including alpha-tocotrienol are particularly abundant in specific foods such as cereals, rice bran oil, and palm oil . The different distribution patterns of these vitamin E forms in food sources contribute to variations in their dietary intake and potential health effects.

Supplementation studies typically use tocotrienol-rich fractions (TRF) that contain a mixture of tocotrienol isomers including alpha-tocotrienol. One such preparation contained 27.45% alpha-tocotrienol, 57.99% gamma-tocotrienol, and 14.56% delta-tocotrienol . The dosages used in clinical studies range from 50 mg to 400 mg daily, with varying effects on biomarkers and clinical outcomes .

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